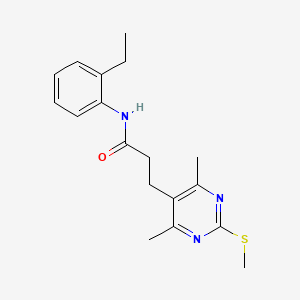
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide, also known as ALK inhibitor, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. ALK inhibitor is a type of drug that targets the anaplastic lymphoma kinase (ALK) protein, which is known to be involved in the development of certain types of cancer.
Wirkmechanismus
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor works by binding to the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein and inhibiting its activity, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has significant biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells that express the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein. 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor also has a low toxicity profile, making it a suitable drug candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor is its high potency and specificity for the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein, which makes it a suitable drug candidate for cancer treatment. However, one of the limitations of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor is its low solubility, which can make it challenging to administer in vivo. Additionally, 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has a short half-life, which can limit its effectiveness in treating cancer.
Zukünftige Richtungen
There are several future directions for research on 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor. One potential direction is to explore the use of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor in combination with other drugs to enhance its effectiveness in treating cancer. Another direction is to develop new formulations of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor that improve its solubility and half-life, making it more effective in vivo. Additionally, further research is needed to better understand the mechanism of action of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor and its potential applications in the treatment of different types of cancer.
Synthesemethoden
The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor involves several steps, including the preparation of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid, which is then coupled with 2-ethylphenylamine to form the final product. The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has been optimized to produce high yields and purity, making it a suitable drug candidate for further research.
Wissenschaftliche Forschungsanwendungen
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer, anaplastic large cell lymphoma, and neuroblastoma. Research has shown that 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor can effectively inhibit the growth and proliferation of cancer cells that express the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein, making it a promising drug candidate for cancer treatment.
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-14-8-6-7-9-16(14)21-17(22)11-10-15-12(2)19-18(23-4)20-13(15)3/h6-9H,5,10-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHWOGMCCGHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)
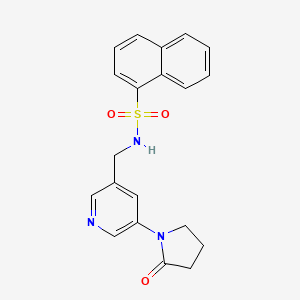
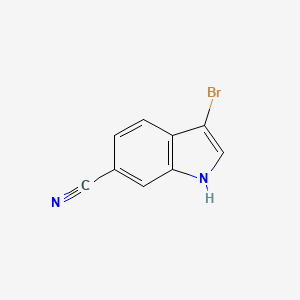
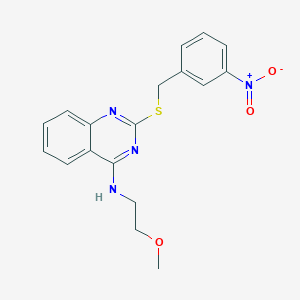
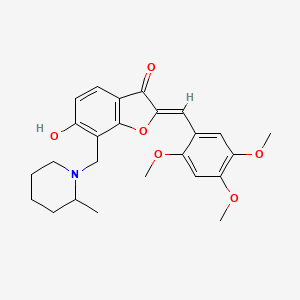
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
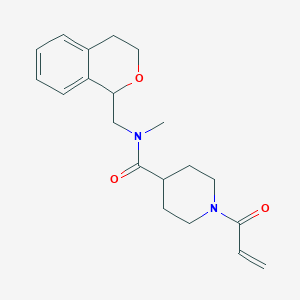
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)
![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)
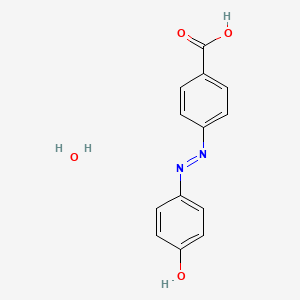
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)
